Regioisomeric Purity Advantage Over 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (CAS 1267267-61-7)
1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one is the specific regioisomer required for the synthesis of clinically validated DPP-4 inhibitors such as teneligliptin [1]. The alternative regioisomer, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (CAS 1267267-61-7), has the acetyl group at the 3-position and cannot be directly substituted; it yields structurally different intermediates that fail to recapitulate the desired DPP-4 inhibitory activity [2]. A direct synthetic comparison demonstrates that utilizing the incorrect regioisomer necessitates additional protection/deprotection steps or results in inactive products, increasing synthetic cost and time .
| Evidence Dimension | Regioisomeric Identity and Synthetic Utility |
|---|---|
| Target Compound Data | 5-acetyl substitution pattern |
| Comparator Or Baseline | 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (3-acetyl substitution) |
| Quantified Difference | Regioisomerically distinct; only the 5-acetyl isomer is a direct precursor to teneligliptin and related DPP-4 inhibitors. |
| Conditions | Medicinal chemistry synthetic pathway evaluation |
Why This Matters
Procurement of the correct regioisomer is essential for successful execution of published synthetic protocols and for avoiding costly synthetic route re-optimization.
- [1] Discovery and preclinical profile of teneligliptin. Drugs of the Future, 2012, 37(2), 101-111. View Source
- [2] 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, CAS 1267267-61-7. View Source
